molecular formula C25H29NO4 B1230486 Diisobutyrylapomorphine CAS No. 42337-29-1

Diisobutyrylapomorphine

Cat. No.: B1230486
CAS No.: 42337-29-1
M. Wt: 407.5 g/mol
InChI Key: VNUZLUGZUNVCTB-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisobutyrylapomorphine (DIA) is an ester prodrug of apomorphine, a non-selective dopamine agonist with high affinity for D₁ and D₂ receptors. Structurally, DIA is formed by esterification of apomorphine with isobutyryl groups, enhancing its lipophilicity and prolonging its duration of action . This modification allows DIA to serve as a long-acting alternative to apomorphine, particularly in preclinical studies investigating dopamine-mediated behaviors such as conditioned taste aversion, operant responding, and motor activity in rodents . DIA is metabolized in vivo to release free apomorphine, which directly stimulates dopamine receptors .

Properties

CAS No.

42337-29-1

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

[(6aR)-6-methyl-11-(2-methylpropanoyloxy)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] 2-methylpropanoate

InChI

InChI=1S/C25H29NO4/c1-14(2)24(27)29-20-10-9-17-13-19-21-16(11-12-26(19)5)7-6-8-18(21)22(17)23(20)30-25(28)15(3)4/h6-10,14-15,19H,11-13H2,1-5H3/t19-/m1/s1

InChI Key

VNUZLUGZUNVCTB-LJQANCHMSA-N

SMILES

CC(C)C(=O)OC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C(C)C

Isomeric SMILES

CC(C)C(=O)OC1=C(C2=C(C[C@@H]3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C(C)C

Canonical SMILES

CC(C)C(=O)OC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C(C)C

Other CAS No.

42337-29-1

Synonyms

dibutyrylapomorphine
dibutyrylapomorphine hydrochloride, (R)-isomer
diisobutyrylapomorphine
ZK 48241

Origin of Product

United States

Comparison with Similar Compounds

Apomorphine

Apomorphine, the parent compound of DIA, is a rapid-acting dopamine agonist used to study acute dopaminergic effects. Key comparisons include:

Property Apomorphine Diisobutyrylapomorphine
Duration of Action Short (minutes) Prolonged (hours)
Metabolic Pathway Direct receptor activation Prodrug hydrolyzed to apomorphine
Behavioral Potency High Similar potency
Enzyme Interaction Stimulates striatal adenylate cyclase No direct effect on adenylate cyclase

Research Findings :

  • DIA and apomorphine induce dose-dependent behavioral responses (e.g., stereotyped climbing in mice) blocked by neuroleptics, confirming dopamine-mediated mechanisms .
  • Brain levels of free apomorphine correlate with the behavioral effects of both compounds, but DIA’s esterification delays metabolism, sustaining active drug concentrations .

Win 35,428 (Cocaine Analog)

Win 35,428, a fluorine-substituted phenyltropane analog of cocaine, was studied alongside DIA in conditioned taste aversion experiments. While structurally distinct, both compounds share prolonged action due to chemical modifications:

Property This compound Win 35,428
Mechanism Dopamine agonist Dopamine reuptake inhibitor
Potency Relative to Parent Similar to apomorphine 34× more potent than cocaine
Behavioral Effects Suppresses operant responding Similar suppression of food-motivated behavior

Research Findings :

  • Both DIA and Win 35,428 demonstrate that chemical modifications enhancing lipophilicity or stability improve behavioral potency and duration, though their mechanisms differ .

Other Dopamine Agonists (Bromocriptine, Pergolide)

Bromocriptine and pergolide are ergoline-derived dopamine agonists with distinct pharmacokinetic and receptor-binding profiles compared to DIA:

Property This compound Bromocriptine
Receptor Selectivity D₁/D₂ non-selective D₂-preferential
Bioavailability Dependent on ester hydrolysis Oral bioavailability <50%
Therapeutic Use Preclinical studies Parkinson’s disease, hyperprolactinemia

Research Findings :

Key Pharmacological and Behavioral Insights

  • Duration-Action Relationship : DIA’s prolonged effect (vs. apomorphine) confirms that esterification delays clearance without altering intrinsic potency .
  • Metabolic Stability : DIA’s resistance to rapid hepatic degradation contrasts with apomorphine’s short half-life, making it preferable for chronic rodent models .
  • Receptor Specificity: Unlike bromocriptine or pergolide, DIA’s non-selective receptor activation mimics endogenous dopamine more closely .

Data Tables

Table 1: Behavioral Potency in Rodent Models

Compound Effective Dose (µmol/kg) Duration of Effect (hrs) Reference
Apomorphine 0.1–0.3 0.5–1
This compound 0.1–0.3 2–4
Win 35,428 0.01–0.03 3–6

Table 2: Enzymatic and Receptor Effects

Compound Adenylate Cyclase Stimulation Neuroleptic Sensitivity
Apomorphine Yes Yes
This compound No Yes
Bromocriptine No Yes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.